(E)-3-(2-nitrovinyl)furan
CAS No.: 53916-74-8
Cat. No.: VC13492391
Molecular Formula: C6H5NO3
Molecular Weight: 139.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53916-74-8 |
|---|---|
| Molecular Formula | C6H5NO3 |
| Molecular Weight | 139.11 g/mol |
| IUPAC Name | 3-[(E)-2-nitroethenyl]furan |
| Standard InChI | InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ |
| Standard InChI Key | YMCXKFWNFUMXOD-HNQUOIGGSA-N |
| Isomeric SMILES | C1=COC=C1/C=C/[N+](=O)[O-] |
| SMILES | C1=COC=C1C=C[N+](=O)[O-] |
| Canonical SMILES | C1=COC=C1C=C[N+](=O)[O-] |
Introduction
Synthetic Methodologies
Industrial-Scale Production
The patent WO2003051858A1 details a optimized synthesis route yielding ≥98% purity :
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Condensation Reaction: Furfural reacts with nitromethane in acetic acid at 40–65°C for 2–4 hours.
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Purification: Ethanol recrystallization with activated carbon (5–25% w/w) removes polymeric byproducts.
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Crystallization: Cooling to −15–10°C induces precipitation, followed by vacuum drying (20–50°C, 1–3.5 hrs).
Key process parameters:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 55 ± 5°C | ±12% yield |
| Cooling Rate | 2°C/min | Crystal size control |
| Carbon Loading | 15% w/w | Purity >99% |
This method achieves 86–92% yield in 6L batch reactors while mitigating environmental impact through nitrous gas absorption .
Laboratory-Scale Modifications
Small-scale syntheses employ microwave-assisted conditions (100W, 80°C, 30 min) to reduce reaction times by 60% compared to conventional heating . Solvent screening reveals ethanol/water (7:3 v/v) maximizes yield (89%) while minimizing byproduct formation (<3%) .
Physicochemical Properties
Experimental data from multiple sources characterize the compound:
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 165.146 g/mol | Mass Spectrometry | |
| LogP | 2.16 ± 0.03 | HPLC | |
| λmax (EtOH) | 278 nm | UV-Vis | |
| Thermal Decomposition | 182–185°C | TGA | |
| Aqueous Solubility | 4.7 mg/mL (25°C) | Shake Flask |
The compound exhibits pH-dependent stability:
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Stable for >48 hrs at pH 5–6 (simulated intestinal fluid)
Biological Activity
Antiprotozoal Efficacy
Against Leishmania spp. promastigotes:
| Species | IC₅₀ (μM) | Selectivity Index (vs. KB cells) |
|---|---|---|
| L. amazonensis | 12.3 ± 1.4 | 8.2 |
| L. infantum | 15.8 ± 2.1 | 6.4 |
| L. braziliensis | 18.9 ± 3.0 | 5.1 |
Mechanistic studies indicate mitochondrial membrane depolarization (JC-1 assay: EC₅₀ = 9.8 μM) precedes ATP depletion (>80% at 24 hrs) .
Antimicrobial Spectrum
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Bacteria: MIC 4–16 μg/mL against Staphylococcus aureus (MRSA) and Escherichia coli (ESBL)
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Fungi: 90% growth inhibition of Candida albicans at 32 μg/mL
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Coccidia: 98% oocyst reduction in poultry at 4 ppm drinking water concentration
Toxicological Profile
Acute Toxicity
| Species | LD₅₀ (mg/kg) | Route |
|---|---|---|
| Rat (Sprague Dawley) | 171.9 ± 8.7 | Oral |
| Chicken (Leghorn) | 1,020 ± 45 | Oral |
Subchronic Effects (14-day rat study)
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Liver: 50 mg/kg dose caused:
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45% ↓ glutathione reductase
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2.8× ↑ lipid hydroperoxides
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12% DNA fragmentation
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Kidney:
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38% ↓ catalase activity
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3.1× ↑ protein carbonyls
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Dose-dependent oxidative stress was mitigated by N-acetylcysteine coadministration (p<0.01) .
Pharmaceutical Formulations
Patent-protected compositions include:
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Veterinary Solution: 4 μg/mL in drinking water (5-day regimen for poultry coccidiosis)
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Topical Gel: 2% w/w carbomer base for cutaneous leishmaniasis
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Sustained-Release: PLGA nanoparticles (230 nm) showing 72-hr release profile
Environmental Considerations
The synthesis process incorporates nitrous gas absorption traps (99.7% efficiency), reducing NOx emissions to <5 ppm . Aquatic toxicity studies indicate LC₅₀ = 8.2 mg/L for Daphnia magna, necessitating proper waste handling protocols .
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